molecular formula C18H20N4O2S B2644797 8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione CAS No. 1164542-54-4

8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Cat. No. B2644797
CAS RN: 1164542-54-4
M. Wt: 356.44
InChI Key: ZWJUTBDHZFHMLK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, commonly known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent serine protease inhibitor that has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Antimelanoma and Immunomodulatory Effects

  • A study on 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a compound bearing both a phenolic moiety and a GSH-reactive alpha,beta-unsaturated carbonyl group, showed significant cytotoxic activity against B16F1 murine melanoma cells. This suggests potential applications in designing bifunctional antimelanoma agents (Ruzza et al., 2009).

  • Thiazolo[4,5-d]pyrimidine nucleosides were studied for their immunomodulatory effects. Some analogues exhibited significant immunoactivity, suggesting applications in developing potential immunotherapeutic agents (Nagahara et al., 1990).

Purine Chemistry and Drug Design

  • Research on purine-6,8-diones explored their ionisation and methylation reactions, providing insights into the chemical properties and reactivity of purine derivatives, which could inform drug design and synthetic strategies (Rahat et al., 1974).

  • A study on new 8-aminoalkyl derivatives of purine-2,6-dione investigated their affinity and pharmacological evaluation regarding serotonin receptors, indicating potential applications in designing psychotropic drugs (Chłoń-Rzepa et al., 2013).

Antitumor and Antiviral Activity

  • Synthesis and evaluation of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines were conducted, with some compounds showing antitumor activity and vascular relaxing effects, indicating potential therapeutic applications (Ueda et al., 1987).

  • Antiviral activity of guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system was explored, with some derivatives showing efficacy against Semliki Forest virus, suggesting applications in antiviral drug development (Kini et al., 1991).

properties

IUPAC Name

8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-5-10-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-8-6-12(2)7-9-13/h4-9H,10-11H2,1-3H3,(H,20,23,24)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJUTBDHZFHMLK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

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